

# Structural Analysis of KRAS G13D: A Technical Overview for Researchers

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## Compound of Interest

Compound Name: *KRAS G13D peptide, 25 mer*

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the structural and functional characteristics of the KRAS protein harboring the G13D mutation, a significant driver in various cancers. While this document focuses on the full-length protein due to a scarcity of specific structural data for a 25-mer peptide, it incorporates available information on a notable 25-mer peptide for its immunological relevance. This guide synthesizes crystallographic and spectroscopic data, details key experimental methodologies, and visualizes the intricate signaling pathways affected by this mutation.

## Introduction to KRAS G13D

The Kirsten Rat Sarcoma Viral Oncogene Homologue (KRAS) protein is a small GTPase that functions as a molecular switch in signal transduction pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, with the G13D mutation, a substitution of glycine for aspartic acid at codon 13, being particularly prevalent in colorectal, lung, and pancreatic cancers.[1][2] This alteration impairs the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active, GTP-bound state and leading to uncontrolled downstream signaling.[2][3]

A specific 25-mer peptide derived from the KRAS G13D sequence has been identified as an immune potentiator with potential applications in cancer vaccine development.[4][5][6] Its sequence is Met-Thr-Glu-Tyr-Lys-Leu-Val-Val-Val-Gly-Ala-Gly-Asp-Val-Gly-Lys-Ser-Ala-Leu-Thr-Ile-Gln-Leu-Ile-Gln.[4] While detailed structural analysis of this isolated peptide is not extensively available in the public domain, its biological significance warrants its mention. The focus of this guide, therefore, remains on the extensive structural data available for the full-length KRAS G13D protein.

## Structural Insights into the KRAS G13D Mutant

High-resolution structural studies, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, have provided profound insights into the conformational and dynamic changes induced by the G13D mutation.

## Overall Structure and Comparison with Wild-Type KRAS

Crystal structures reveal that the overall fold of KRAS G13D is highly similar to the wild-type (WT) protein, with a global root-mean-square deviation (RMSD) of approximately 0.146 Å.[7][8] The core G-domain, comprising a six-stranded  $\beta$ -sheet and five  $\alpha$ -helices, remains largely unperturbed. The most significant alterations are localized to the P-loop (residues 10-17), which is directly involved in nucleotide binding, and the adjacent Switch I (residues 30-40) and Switch II (residues 60-76) regions.

The introduction of the negatively charged aspartic acid at position 13 disrupts the electrostatic potential of the nucleotide-binding pocket.[9][10] This change is thought to contribute to an increased rate of nucleotide exchange, a characteristic feature of the G13D mutant.[9][10]

## Quantitative Structural Data

The following table summarizes key quantitative data derived from structural and biophysical studies of the KRAS G13D protein.

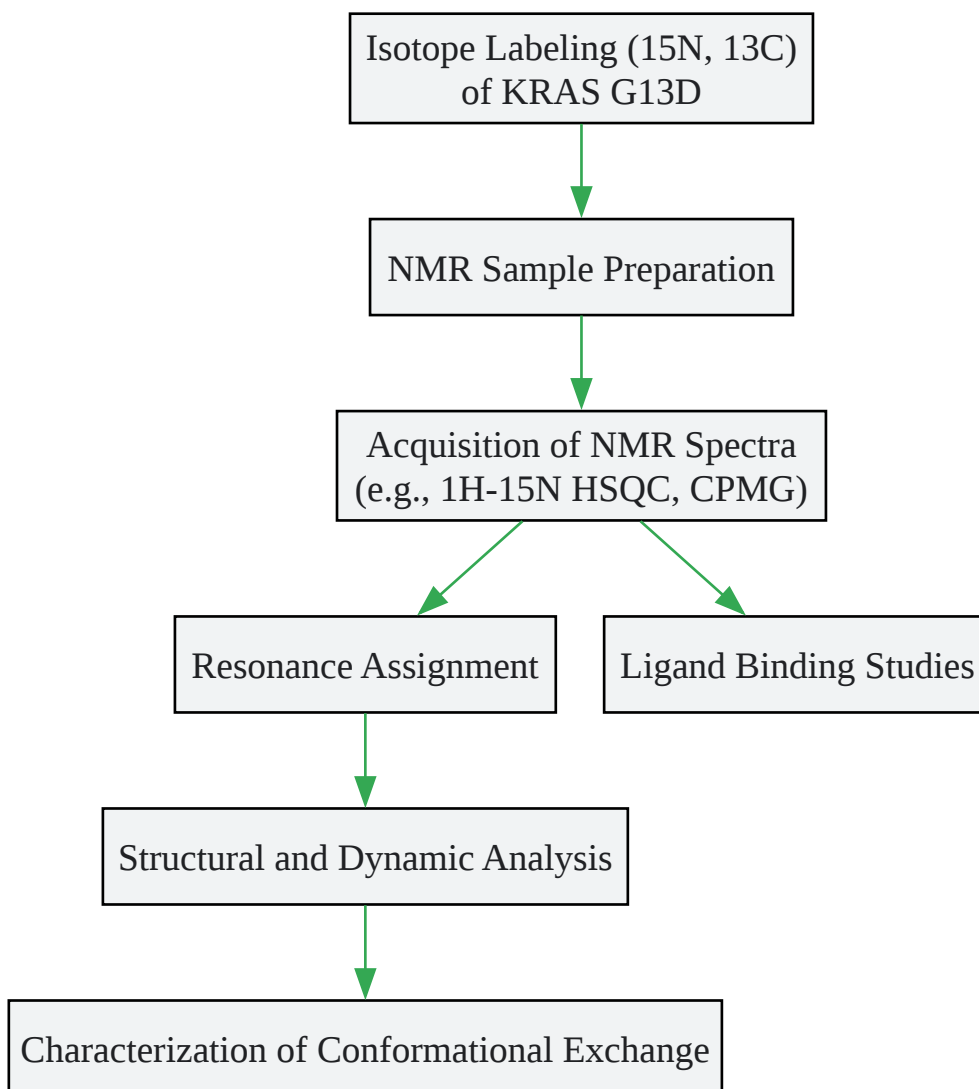
Parameter	KRAS G13D	Wild-Type KRAS	Method	Reference
Global RMSD (Å)	0.146	-	X-ray Crystallography	[7][8]
Nucleotide Exchange Rate	Increased (~15-fold)	Normal	NMR Spectroscopy	[9]
Binding Free Energy ( $\Delta G_{\text{bind}}$ ) to GTP (kcal/mol)	-20.1	-23.0	PMF Simulations	[11]
Affinity for NF1 (GTPase Activating Protein)	Reduced	Normal	BRET, Co-IP	[12]
Conformational State Population (State 1)	~70%	~35%	31P NMR	[13]

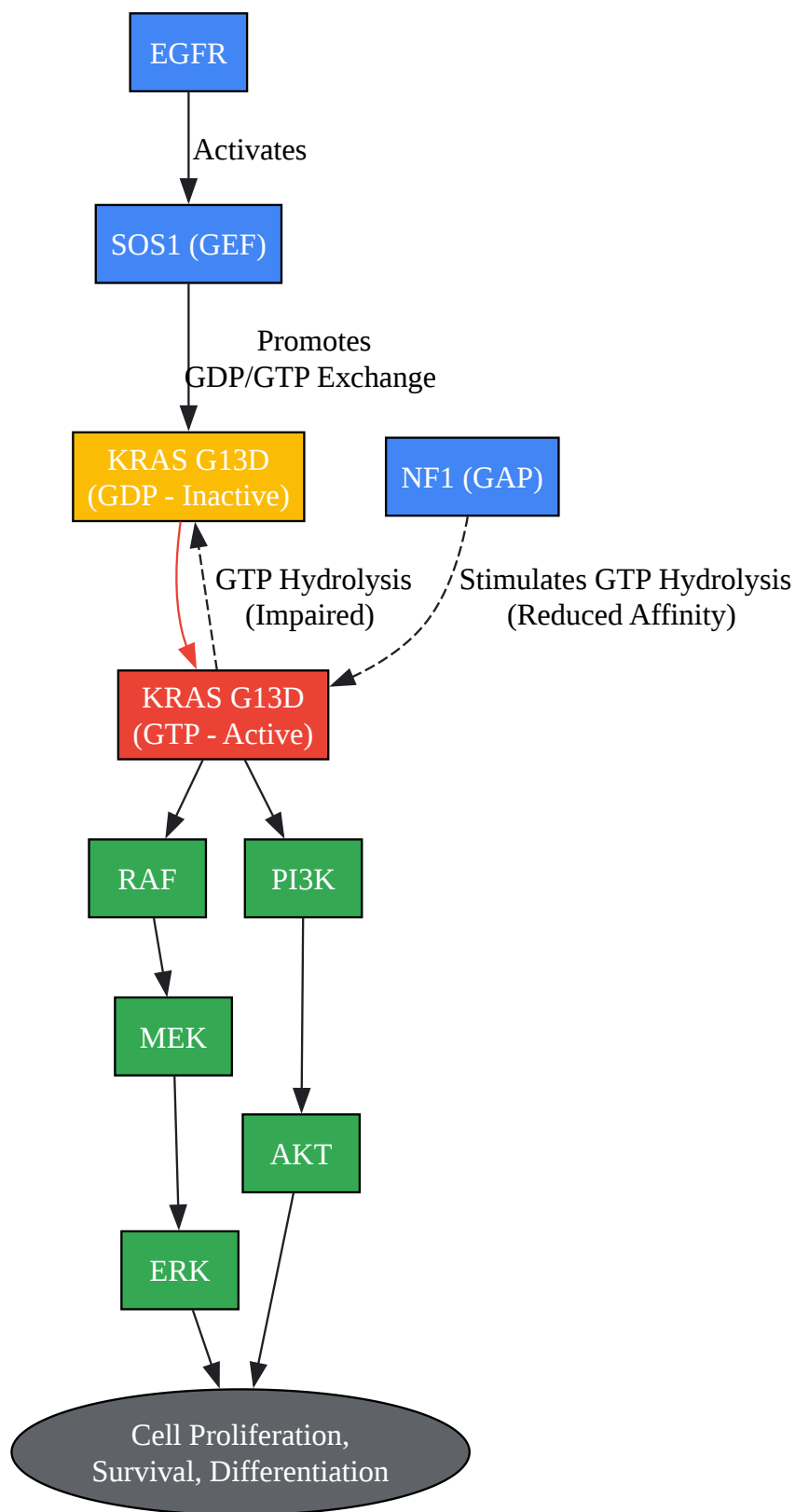
## Experimental Methodologies

The structural and functional characterization of KRAS G13D relies on a combination of sophisticated experimental and computational techniques.

### X-ray Crystallography

This technique has been instrumental in determining the high-resolution three-dimensional structure of KRAS G13D.





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